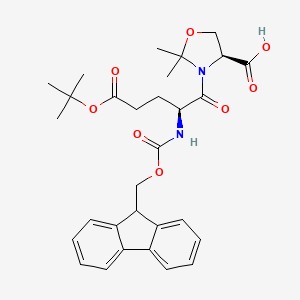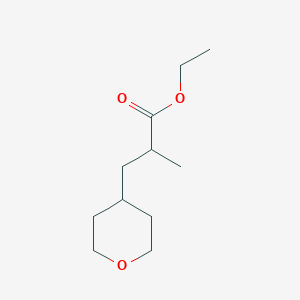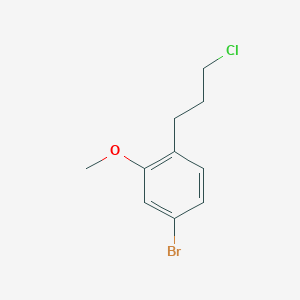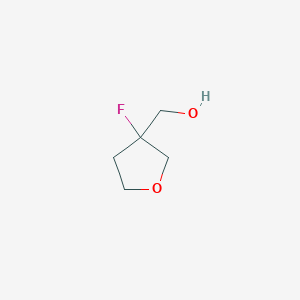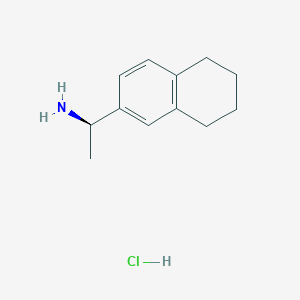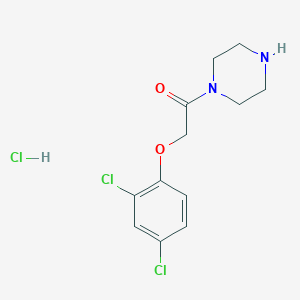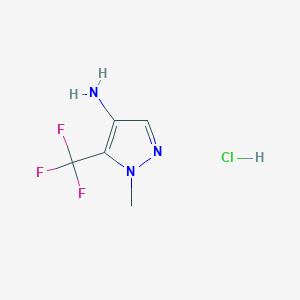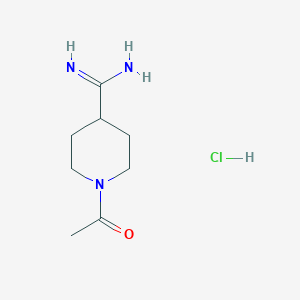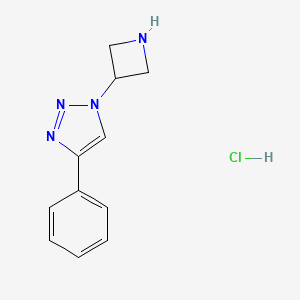
1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene
Overview
Description
1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene, or 1,3-DBFB, is an organobromine compound and a derivative of benzene. It is a brominated aromatic compound, with a bromine atom in the para position and a methyl group in the ortho position. It is a colorless liquid with a pungent odor and is soluble in organic solvents. 1,3-DBFB is used as a building block in organic synthesis and has been studied for its potential applications in scientific research.
Scientific Research Applications
Synthetic Methodologies and Applications
- Synthesis of Fluorobenzenes: Various dibrominated fluorobenzenes, including compounds similar to 1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene, have been synthesized and applied in Suzuki–Miyaura cross-coupling reactions to prepare fluorinated terphenyls. These reactions highlight the utility of dibrominated fluorobenzenes in constructing complex fluorinated molecular architectures (Sharif et al., 2013).
- Bromination Techniques: Studies on the synthesis of dibromobenzene derivatives, including 1,3-dibromo-2-(bromomethyl)-5-fluorobenzene, demonstrate advanced bromination techniques for creating valuable precursors for organic synthesis, showcasing the adaptability of these methods in generating targeted brominated compounds (Ghorbani‐Vaghei et al., 2012).
Material Synthesis and Characterization
- Polymer Synthesis: Dibromo-fluorobenzenes are utilized as initiators or intermediates in the synthesis of polymers with specific structural features. For example, they serve as bifunctional initiators in controlled polymerization processes to create polymers with mid- or end-chain dibromobenzene moieties, which are further functionalized to produce materials with desired properties (Colak et al., 2006).
Structural Analysis and Characterization
- X-Ray Diffraction Studies: Compounds with bromo and bromomethyl substituents, related to 1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene, have been analyzed using X-ray diffraction to study their crystal structures and molecular interactions. These studies provide insights into the packing motifs and intermolecular interactions in the solid state, contributing to our understanding of structure-property relationships (Jones et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1,3-dibromo-2-(bromomethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTINKMUZDQXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide](/img/structure/B1448537.png)

![[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride](/img/structure/B1448539.png)
